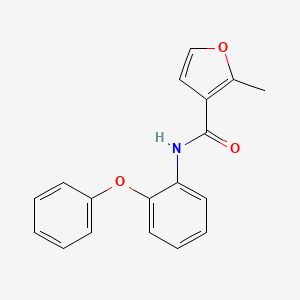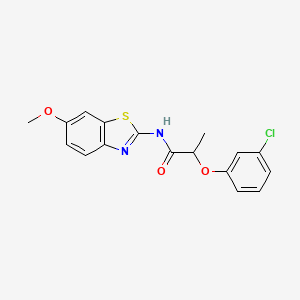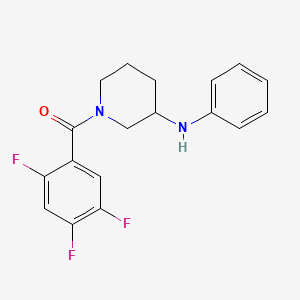
2-methyl-N-(2-phenoxyphenyl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-phenoxyphenyl)-3-furamide, also known as MPF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. MPF belongs to the class of furan-based compounds and has been found to possess various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-phenoxyphenyl)-3-furamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), leading to an overall reduction in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-(2-phenoxyphenyl)-3-furamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to be highly effective in reducing the symptoms associated with various neurological disorders in animal models. However, the limitations of using this compound in lab experiments include its high cost and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-N-(2-phenoxyphenyl)-3-furamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-methyl-N-(2-phenoxyphenyl)-3-furamide can be achieved through a multistep process involving the reaction between 2-phenoxyaniline and 2-methylfuran-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and yields this compound as the final product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-phenoxyphenyl)-3-furamide has been extensively studied for its potential applications in the field of pharmacology. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-15(11-12-21-13)18(20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRQRWSVJNFTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6025339.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6025341.png)

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B6025351.png)
![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)

![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![7-(4-benzyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)
![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)